molecular formula C12H21NO2 B137611 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one CAS No. 130407-32-8

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

Cat. No. B137611
M. Wt: 211.3 g/mol
InChI Key: RBZFYMPKTRPSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one, also known as EMQ, is a synthetic compound that belongs to the class of quinolizidines. EMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one is not fully understood. However, it has been suggested that 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one acts as a GABA receptor agonist, which may explain its anticonvulsant and anxiolytic effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.

Biochemical And Physiological Effects

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to reduce the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.

Advantages And Limitations For Lab Experiments

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a wide range of biological activities, making it useful for studying various physiological and biochemical processes. However, 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one. One area of interest is the development of more potent and selective 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one and to elucidate its potential therapeutic targets.

Synthesis Methods

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ethyl bromoacetate in the presence of potassium carbonate. The resulting compound can be further purified by recrystallization from ethanol.

Scientific Research Applications

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

130407-32-8

Product Name

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

6-ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

InChI

InChI=1S/C12H21NO2/c1-3-15-12-8-9(2)7-10-5-4-6-11(14)13(10)12/h9-10,12H,3-8H2,1-2H3

InChI Key

RBZFYMPKTRPSCO-UHFFFAOYSA-N

SMILES

CCOC1CC(CC2N1C(=O)CCC2)C

Canonical SMILES

CCOC1CC(CC2N1C(=O)CCC2)C

synonyms

4H-Quinolizin-4-one,6-ethoxyoctahydro-8-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.